Home > Products > Building Blocks P2429 > 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one
6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one - 1071463-83-6

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

Catalog Number: EVT-1806932
CAS Number: 1071463-83-6
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one belongs to the class of quinazolin-4(3H)-ones, heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. These compounds are frequently explored in medicinal chemistry due to their diverse pharmacological properties [, , ]. The specific compound possesses a primary amine group at the 6th position and a 3,4-dichlorobenzyl group at the 3rd position of the quinazolinone core. These substituents likely contribute to its unique reactivity and potential biological activity.

Potential Synthetic Route 1:

  • Starting from 5-bromoanthranilic acid, react with 3,4-dichlorobenzoyl chloride to obtain 6-bromo-2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one [].
Molecular Structure Analysis

Based on analogous structures [, ], we can predict the molecular structure of 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one:

Chemical Reactions Analysis
  • Schiff base formation: The 6-amino group can condense with aldehydes or ketones to form Schiff bases [].
  • Enzyme inhibition: Quinazolinones are known to interact with various enzymes, including kinases [], dihydrofolate reductase (DHFR) [], and enoyl acyl carrier protein reductase (InhA) []. The 6-amino and 3,4-dichlorobenzyl substituents could modulate the compound's binding affinity and selectivity towards specific enzymes.
  • Receptor modulation: Quinazolinones have demonstrated interactions with various receptors, including 5-HT receptors []. The 3,4-dichlorobenzyl group might mimic natural ligands or disrupt receptor function.
Applications
  • Medicinal Chemistry:
    • Drug discovery: The compound can serve as a scaffold for developing novel therapeutics targeting diseases where quinazolinone derivatives have shown promise, such as cancer [, , ], bacterial infections [, , ], and inflammatory disorders [, , , ].

1. IC87114 (2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one) []

    Compound Description: IC87114 is a potent and selective PI3Kδ inhibitor. The compound exhibits atropisomerism due to restricted rotation around the bond connecting the quinazolin-4(3H)-one core and the o-tolyl substituent. Research shows that both atropisomers of IC87114 have equal activity against PI3Kδ. Further modifications, such as introducing a methyl group at the methylene linker, significantly impact inhibitory activity, highlighting the importance of conformational flexibility in binding to PI3Kδ. []

2. 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one []

    Compound Description: This compound was synthesized as a potential muscle relaxant. Structural analysis revealed that the pendant benzene ring adopts a nearly perpendicular orientation to the quinazoline system, as indicated by the dihedral angle of 87.60 (12)°. The crystal structure is stabilized by intermolecular hydrogen bonding involving N—H⋯F, N—H⋯O, and C—H⋯O interactions. The fluoromethyl group exhibits rotational disorder over two positions. []

3. 3-Amino-2-methyl-quinazolin-4(3H)-ones []

    Compound Description: This study focused on synthesizing a series of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives using a green chemistry approach. The research investigated their potential as DNA photo-disruptive agents and explored their binding interactions with DNA through molecular docking studies. Notably, certain derivatives, particularly those containing 6-nitro substituents, exhibited significant photo-induced DNA damage, highlighting their potential as phototherapeutic agents. []

4. 3-Amino-2-methyl-6-lodo-quinazolin-4(3H)-one []

    Compound Description: This study focused on synthesizing and characterizing a novel ligand, 3-amino-2-methyl-6-iodo-quinazolin-4(3H)-one, and its corresponding Co(II), Cu(II), and Zn(II) complexes. The study investigated their in vitro antibacterial activity against various Gram-positive, Gram-negative bacteria, and fungi. The metal complexes demonstrated higher antibacterial activity compared to the free ligand, indicating the potential of metal complexation in enhancing biological activity. []

5. 3-{4-[2-Amino-4-(Substitutedphenyl)-2H-[1, 3] Oxazin/Thiazin-6-Yl} -2-Phenyl-3H-Quinazolin-4-One Derivatives []

    Compound Description: This study centered on developing new anticonvulsant agents with fewer side effects. The researchers synthesized and evaluated a series of novel 3-{4-[2-amino-4-(substitutedphenyl)-2H-[1, 3] oxazin/thiazin-6-yl} -2-phenyl-3H-quinazolin-4-one derivatives. The study employed molecular docking to assess their binding affinity to the GABAA receptor, a key target for anticonvulsant activity. Notably, compounds with specific substitutions, such as 5i and 5n, exhibited significant anticonvulsant activity in animal models without displaying neurotoxicity. []

6. Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo [1,2-a]pyridine-2-carboxylate (BIQO-19) []

    Compound Description: This study aimed to develop new therapies for non-small cell lung cancer (NSCLC), particularly targeting aurora kinase A (AKA). Researchers designed and synthesized BIQO-19, a quinazolin-4(3H)-one derivative exhibiting improved solubility and antiproliferative activity against NSCLC cells, including those resistant to EGFR-TKIs. BIQO-19 effectively inhibited AKA, leading to G2/M phase arrest and apoptosis in NSCLC cells. Combining BIQO-19 with gefitinib showed synergistic antiproliferative effects, suggesting its potential as a therapeutic agent for overcoming EGFR-TKI resistance in NSCLC. []

7. 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones []

    Compound Description: This study explores novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones as potential anthelmintic and antibacterial agents. The researchers synthesized and characterized eight new derivatives, predicting their molecular properties using computational tools like PASS, Molinspiration, Osiris, and SwissADME. In vitro assays demonstrated the anthelmintic efficacy of these compounds by assessing paralysis and mortality in earthworms. The study also investigated their antibacterial activity against Gram-positive and Gram-negative bacteria using the agar cup plate technique. The results suggest that these compounds hold promise as potential anthelmintic and antibacterial agents. []

8. 3-Amino-6-Iodo-2-Methyl Quinazolin 4-(3h)-one []

    Compound Description: This study aimed to synthesize new quinazolinone derivatives and evaluate their antibacterial activity. Researchers successfully synthesized 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and its precursor, 6-iodo-2-methyl-4H-benzo [D] [, ] oxazin-4-one. The compounds demonstrated promising antibacterial activities against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. Notably, 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one exhibited higher activity against Pseudomonas aeruginosa compared to its precursor. The study highlights the potential of these compounds as antibacterial agents. []

Properties

CAS Number

1071463-83-6

Product Name

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

IUPAC Name

6-amino-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)7-20-8-19-14-4-2-10(18)6-11(14)15(20)21/h1-6,8H,7,18H2

InChI Key

JZAIFTGBCQQODC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.